
GLPG1837
Vue d'ensemble
Description
Il est principalement utilisé dans le traitement de la mucoviscidose, en particulier pour les patients présentant des mutations spécifiques du gène CFTR telles que F508del et G551D . Le composé améliore l'activité de la protéine CFTR, qui est essentielle au maintien de l'équilibre du sel et de l'eau à travers les membranes cellulaires .
Mécanisme D'action
Target of Action
The primary target of N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide, also known as GLPG1837, is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a chloride channel that plays a critical role in the regulation of water and salt movement across epithelium-lining tissues .
Mode of Action
This compound acts as a CFTR potentiator . It binds to the CFTR protein, enhancing its function by increasing the probability that the channel will be open, thus facilitating the transport of chloride ions across cell membranes . The compound may share a common mechanism and binding site with VX-770, another FDA-approved drug for patients carrying mutations with gating defects .
Biochemical Pathways
This compound affects the chloride transport pathway regulated by CFTR . By potentiating the CFTR protein, this compound enhances the transport of chloride ions across the cell membrane, which in turn influences the transport of water and other ions, impacting the overall electrolyte and fluid balance in the body .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in clinical trials . The compound is administered orally, and its concentration in the blood is determined to assess its absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The potentiation of CFTR by this compound leads to an increase in chloride transport across cell membranes . This can help to alleviate the symptoms of cystic fibrosis, a disease characterized by defective chloride transport due to mutations in the CFTR gene .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the function of CFTR, and thus the efficacy of this compound, can be affected by factors such as phosphorylation, protein interactions, and changes in the cell environment . Additionally, the efficacy of this compound can be influenced by the presence of other drugs, as seen in clinical trials where patients were required to withhold the drug ivacaftor .
Analyse Biochimique
Biochemical Properties
GLPG1837 plays a crucial role in biochemical reactions by interacting with the CFTR protein. The compound enhances the activity of CFTR by increasing its open probability, which allows for improved chloride ion transport. This compound has been shown to interact with specific mutant forms of CFTR, such as F508del and G551D, with EC50 values of 3 nM and 339 nM, respectively . The nature of these interactions involves binding to the CFTR protein and stabilizing its open conformation, which facilitates chloride ion flow through the channel.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In epithelial cells, this compound enhances chloride ion transport by potentiating the activity of CFTR. This leads to improved hydration of the airway surface liquid, which is crucial for mucociliary clearance in the respiratory tract. Additionally, this compound influences cell signaling pathways by modulating the activity of CFTR, which can impact gene expression and cellular metabolism. The compound has been shown to increase the conductivity of the G551D CFTR channel with a potency of 181 nM .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with the CFTR protein. This compound binds to specific sites on the CFTR protein, stabilizing its open conformation and enhancing its gating function. This binding interaction is reversible, allowing for the modulation of CFTR activity in response to the presence of the compound. The molecular docking studies have identified potential binding sites for this compound, including residues D924, N1138, and S1141 . These interactions result in increased chloride ion transport and improved CFTR function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under various conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its potentiating effects on CFTR over extended periods, with no significant degradation observed. Long-term effects on cellular function include sustained improvement in chloride ion transport and enhanced CFTR activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is generally well-tolerated at various dosages, with no significant adverse effects observed at therapeutic levels . At higher doses, there may be potential toxic effects, including disruptions in electrolyte balance and cellular homeostasis. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites. These metabolites retain the ability to potentiate CFTR activity, contributing to the overall therapeutic effects of this compound. The metabolic pathways also involve interactions with cytochrome P450 enzymes, which play a role in the compound’s biotransformation and clearance from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently taken up by epithelial cells, where it localizes to the cell membrane and interacts with CFTR. The compound’s distribution within tissues is influenced by its binding affinity to CFTR and other cellular components. This localization is crucial for its therapeutic effects, as it ensures that this compound reaches the target sites where CFTR is expressed .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it interacts with CFTR. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to CFTR to exert its potentiating effects. Targeting signals and post-translational modifications may play a role in directing this compound to specific compartments or organelles within the cell. This precise localization is essential for the compound’s efficacy in enhancing CFTR function .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de GLPG-1837 implique plusieurs étapes, en commençant par la préparation de la structure centrale, suivie par l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :
Formation du noyau thiéno[2,3-c]pyran : Cela implique la cyclisation d'un précurseur approprié en conditions acides ou basiques.
Introduction du cycle pyrazole : Ceci est réalisé par une réaction de condensation avec un dérivé d'hydrazine.
Fonctionnalisation : Divers groupes fonctionnels sont introduits pour améliorer la puissance et la sélectivité du composé.
Méthodes de production industrielle
La production industrielle de GLPG-1837 suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Types de réactions
GLPG-1837 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Divers nucléophiles et électrophiles sont employés dans des conditions contrôlées pour obtenir les substitutions souhaitées.
Principaux produits
Applications De Recherche Scientifique
Key Findings from Research Studies
- Potentiation Effects : In vitro studies revealed that GLPG1837 significantly increased ATP-induced currents in CFTR channels, enhancing their activity by over twofold at certain concentrations .
- State-Dependent Binding : The binding affinity of this compound is influenced by the channel's open probability, suggesting a complex mechanism of action that varies depending on the channel's state .
- Efficacy Comparison : When tested against other known CFTR potentiators like Ivacaftor (VX-770), this compound exhibited higher efficacy levels, particularly in specific CFTR mutations such as G551D and S1251N .
Phase 1 and Phase 2 Trials
This compound has undergone extensive clinical testing to evaluate its safety, tolerability, and efficacy:
- Phase 1 Trials : Initial studies demonstrated that this compound was safe and well-tolerated in healthy volunteers, with no significant adverse effects reported at doses up to 2000 mg . The pharmacokinetics indicated rapid absorption and favorable bioavailability when taken with food.
- Phase 2 Trials : The SAPHIRA program explored this compound's effects in cystic fibrosis patients with specific mutations. Results indicated significant improvements in sweat chloride levels and pulmonary function tests, underscoring its potential as a therapeutic option for patients with Class III mutations .
Efficacy in Specific Mutations
The efficacy of this compound has been particularly notable in patients with:
- G551D Mutation : In studies involving bronchial epithelial cells from patients with this mutation, this compound showed an EC50 value of 159 nM, demonstrating strong potentiation capabilities .
- S1251N Mutation : This mutation also responded positively to this compound treatment, with enhanced CFTR activity observed during trials focused on this specific genetic alteration .
Summary of Clinical Trial Results
Study Phase | Patient Group | Dose Range | Key Outcomes |
---|---|---|---|
Phase 1 | Healthy Volunteers | 30 mg - 2000 mg | Safe and well-tolerated; rapid absorption |
Phase 2 | G551D Mutation | Variable | Significant improvement in sweat chloride levels |
Phase 2 | S1251N Mutation | Variable | Enhanced pulmonary function |
In Vitro Potency Comparison
Compound | EC50 (nM) | Efficacy (%) vs. VX-770 |
---|---|---|
This compound | 159 | 173 |
VX-770 | - | 100 |
GLPG2451 | 675 | 147 |
Comparaison Avec Des Composés Similaires
GLPG-1837 est comparé à d'autres potentialisateurs du CFTR tels que VX-770 (Ivacaftor). Bien que les deux composés améliorent l'activité du CFTR, GLPG-1837 a montré une puissance et une sélectivité améliorées pour certaines mutations du CFTR . Des composés similaires incluent :
VX-770 (Ivacaftor) : Un autre potentialisateur du CFTR utilisé dans le traitement de la mucoviscidose.
VX-809 (Lumacaftor) : Un correcteur du CFTR qui fonctionne en combinaison avec des potentialisateurs pour améliorer la fonction du CFTR.
VX-661 (Tezacaftor) : Un autre correcteur du CFTR utilisé dans les thérapies combinées.
GLPG-1837 se distingue par sa structure chimique unique et sa capacité à cibler des mutations spécifiques du CFTR avec une grande puissance et sélectivité .
Activité Biologique
GLPG1837 is a novel compound developed by Galapagos NV, primarily aimed at treating cystic fibrosis (CF) by acting as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and relevant research findings.
This compound functions by enhancing the activity of CFTR channels, particularly those with gating mutations such as the G551D mutation. The compound binds to the CFTR protein, promoting its opening and facilitating chloride ion transport across epithelial cells. This mechanism is crucial for restoring normal function in patients with CF, who often suffer from thick mucus accumulation due to defective chloride transport.
Key Findings:
- Binding Site : this compound shares a common binding site with ivacaftor (VX-770), another CFTR potentiator. Studies have shown that this compound can increase the open probability (P_o) of the CFTR channel significantly, enhancing its function in a dose-dependent manner .
- Efficacy Comparison : In experimental settings, this compound demonstrated higher efficacy than ivacaftor, with substantial increases in P_o observed under saturating ATP conditions .
Clinical Studies
Several clinical trials have investigated the safety and efficacy of this compound in patients with CF, particularly those carrying the G551D mutation.
Study Overview:
- Study Design : An open-label, single-arm study enrolled 32 adults with at least one G551D mutation. Participants underwent a washout period from ivacaftor before receiving this compound in increasing doses over several weeks .
- Outcomes Measured :
- Safety : Adverse events were monitored throughout the study.
- Efficacy : Changes in sweat chloride concentrations and forced expiratory volume (FEV1) were primary endpoints.
Results:
- Safety Profile : Adverse events were reported by 53.8% to 76.9% of participants, primarily respiratory issues .
- Efficacy Outcomes :
Data Tables
The following table summarizes key data from clinical studies involving this compound:
Parameter | Baseline | Post-Treatment | Change |
---|---|---|---|
Sweat Chloride (mmol/L) | 97.7 | 68.7 | -29.0 |
FEV1 (% predicted) | 73.3 | 73.1 | +0.0 |
Adverse Events (%) | - | 53.8 - 76.9 | - |
Case Studies
A notable case study involved a patient cohort undergoing treatment with this compound after a washout from ivacaftor, demonstrating that despite an initial decline in lung function during the washout phase, subsequent treatment with this compound effectively restored lung function and reduced sweat chloride levels .
Propriétés
IUPAC Name |
N-(3-carbamoyl-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-15(2)7-8-10(12(17)21)14(24-11(8)16(3,4)23-15)19-13(22)9-5-6-18-20-9/h5-6H,7H2,1-4H3,(H2,17,21)(H,18,20)(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTGYZMBQPXTCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(O1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=NN3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1654725-02-6 | |
Record name | GLPG-1837 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654725026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLPG-1837 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16835 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLPG-1837 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4S7BD3DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.